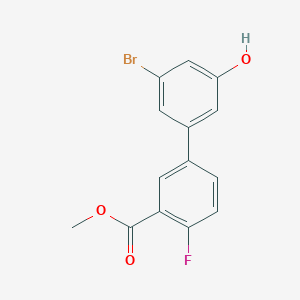
3-Bromo-5-(4-methylsulfonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(4-methylsulfonylphenyl)phenol, abbreviated as 3-BMS-Phenol, is a phenol compound with a bromine atom at the 3-position, and a 4-methylsulfonylphenyl group at the 5-position. It is a white to light yellow crystalline powder with a melting point of 104-105°C and a purity of 95%. This compound is widely used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
科学的研究の応用
3-BMS-Phenol has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of biologically active compounds, such as antibiotics, hormones, and anti-cancer agents. Furthermore, it has been used in the synthesis of polymers, such as polyurethanes and polyesters.
作用機序
The mechanism of action of 3-BMS-Phenol is not well understood. However, it is believed to act as an electron acceptor, which allows it to participate in various types of chemical reactions. In addition, it is believed to act as a Lewis acid, which allows it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMS-Phenol are not well understood. However, it has been shown to have a mild stimulating effect on the central nervous system. Additionally, it has been shown to have an antioxidant effect, and to reduce inflammation. It has also been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450.
実験室実験の利点と制限
The main advantage of using 3-BMS-Phenol in laboratory experiments is its high purity (95%), which makes it ideal for use in sensitive applications. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-BMS-Phenol in laboratory experiments. For example, it is a strong oxidizing agent, which can lead to unwanted side reactions. Additionally, it is not soluble in water, which can limit its use in aqueous solutions.
将来の方向性
There are several potential future directions for the use of 3-BMS-Phenol. One potential direction is the use of the compound as a catalyst for the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of polymers, such as polyurethanes and polyesters. Another potential direction is the use of the compound as an intermediate in the synthesis of biologically active compounds, such as antibiotics, hormones, and anti-cancer agents. Finally, it could be used as a reagent in organic synthesis, and as an electron acceptor in various types of chemical reactions.
合成法
The synthesis method used to produce 3-BMS-Phenol involves the reaction of 4-methylsulfonylphenol with bromine in an aqueous medium. The reaction is carried out in the presence of a base such as potassium hydroxide, and a catalyst such as an organic acid. The reaction proceeds in two steps: first, the bromination of the 4-methylsulfonylphenol to form 3-bromo-4-methylsulfonylphenol, and then the oxidation of the brominated intermediate to form 3-BMS-Phenol. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atmospheres.
特性
IUPAC Name |
3-bromo-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHUVTMQFYVIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686465 |
Source


|
| Record name | 5-Bromo-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261897-60-2 |
Source


|
| Record name | 5-Bromo-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

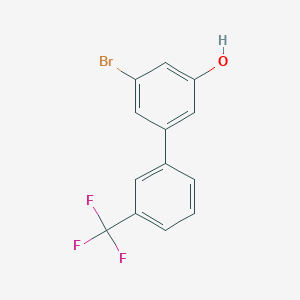

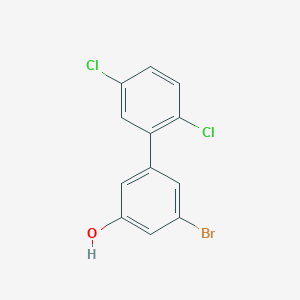
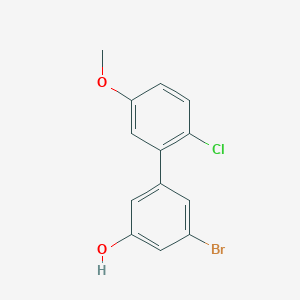
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

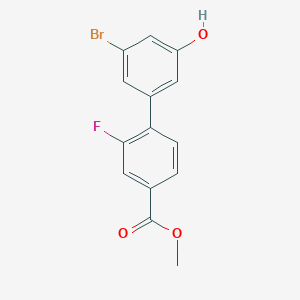
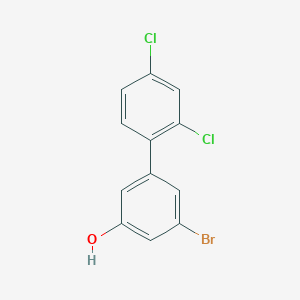
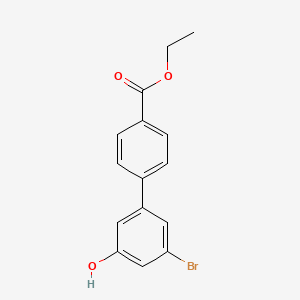
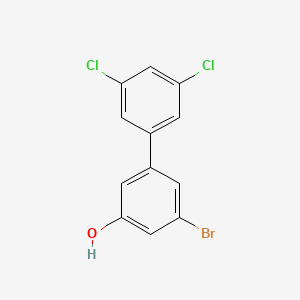
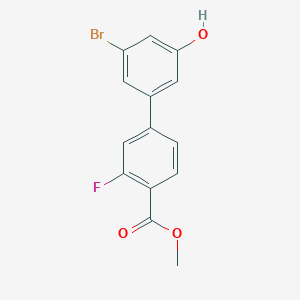
![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
